molecular formula C21H13Cl2N3S B2815553 5-[(2,6-Dichlorophenyl)sulfanyl]-3,6-diphenyl-1,2,4-triazine CAS No. 866051-57-2

5-[(2,6-Dichlorophenyl)sulfanyl]-3,6-diphenyl-1,2,4-triazine

Cat. No.: B2815553
CAS No.: 866051-57-2
M. Wt: 410.32
InChI Key: SJWMCOAWQONGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2,6-Dichlorophenyl)sulfanyl]-3,6-diphenyl-1,2,4-triazine is a chemical compound with the molecular formula C21H13Cl2N3S It is characterized by the presence of a triazine ring substituted with dichlorophenyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,6-Dichlorophenyl)sulfanyl]-3,6-diphenyl-1,2,4-triazine typically involves the reaction of 2,6-dichlorobenzenethiol with 3,6-diphenyl-1,2,4-triazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(2,6-Dichlorophenyl)sulfanyl]-3,6-diphenyl-1,2,4-triazine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield different products.

    Substitution: The chlorine atoms on the phenyl rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

5-[(2,6-Dichlorophenyl)sulfanyl]-3,6-diphenyl-1,2,4-triazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2,6-Dichlorophenyl)sulfanyl]-3,6-diphenyl-1,2,4-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2,5-Dichlorophenyl)sulfanyl]-3,6-diphenyl-1,2,4-triazine
  • 5-[(2,4-Dichlorophenyl)sulfanyl]-3,6-diphenyl-1,2,4-triazine

Uniqueness

5-[(2,6-Dichlorophenyl)sulfanyl]-3,6-diphenyl-1,2,4-triazine is unique due to the specific positioning of the dichlorophenyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets and its overall effectiveness in various applications.

Properties

IUPAC Name

5-(2,6-dichlorophenyl)sulfanyl-3,6-diphenyl-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2N3S/c22-16-12-7-13-17(23)19(16)27-21-18(14-8-3-1-4-9-14)25-26-20(24-21)15-10-5-2-6-11-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWMCOAWQONGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=C3)SC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.